

# 1,3,3,3-Tetrafluoroprop-1-ene NMR spectral analysis

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An In-depth Technical Guide to the NMR Spectral Analysis of **1,3,3,3-Tetrafluoroprop-1-ene** (HFO-1234ze)

## Abstract

**1,3,3,3-Tetrafluoroprop-1-ene** (HFO-1234ze) is a hydrofluoroolefin of significant industrial importance, utilized as a low global warming potential (GWP) refrigerant, blowing agent, and aerosol propellant.<sup>[1]</sup> The molecule exists as two distinct geometric isomers, (E)- and (Z)-HFO-1234ze, whose physical properties and applications can differ.<sup>[2][3]</sup> Consequently, robust analytical methods for their unambiguous identification and quantification are critical for quality control, process optimization, and research. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing detailed structural information at the atomic level. This guide offers an in-depth exploration of the <sup>1</sup>H, <sup>19</sup>F, and <sup>13</sup>C NMR spectral analysis of both (E)- and (Z)-isomers of HFO-1234ze, intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles governing the NMR spectra of fluoroalkenes, provide field-proven experimental protocols, and present a detailed interpretation of the spectral data, including chemical shifts ( $\delta$ ) and spin-spin coupling constants ( $J$ ).

## Introduction: The Structural Challenge of HFO-1234ze Isomers

The presence of a carbon-carbon double bond in 1,3,3,3-tetrafluoropropene gives rise to geometric isomerism. The two isomers, (E)-HFO-1234ze (trans) and (Z)-HFO-1234ze (cis), possess the same molecular formula ( $C_3H_2F_4$ ) but differ in the spatial arrangement of atoms across the double bond.<sup>[4][5][6]</sup> This structural variance leads to different physical properties, making isomer-specific characterization essential.

NMR spectroscopy is exceptionally well-suited for this task. The  $^{19}F$  nucleus, with 100% natural abundance and a spin of  $\frac{1}{2}$ , is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap.<sup>[5][7]</sup> Furthermore, the intricate network of spin-spin couplings between  $^1H$ ,  $^{19}F$ , and  $^{13}C$  nuclei provides a unique fingerprint for each isomer, allowing for definitive structural assignment.

## Fundamentals of Multinuclear NMR for Fluorinated Alkenes

The NMR analysis of HFO-1234ze involves three key nuclei:  $^1H$ ,  $^{19}F$ , and  $^{13}C$ . Understanding the unique aspects of each is crucial for accurate interpretation.

- $^1H$  NMR: While there are only two protons in the molecule, their signals are rich with information due to coupling with neighboring fluorine atoms. The magnitude of the three-bond proton-fluorine coupling constant ( $^3JHF$ ) is highly dependent on the dihedral angle, making it a powerful tool to differentiate between the cis and trans arrangement of the coupled nuclei.<sup>[8]</sup>
- $^{19}F$  NMR: This is often the most informative spectrum for fluorinated compounds. The large chemical shift dispersion (~800 ppm) provides excellent signal resolution.<sup>[5]</sup> The spectra are complicated but informative due to both homonuclear ( $^{19}F$ - $^{19}F$ ) and heteronuclear ( $^{19}F$ - $^1H$ ) couplings. These coupling constants are typically larger than  $^1H$ - $^1H$  couplings and can occur over multiple bonds.<sup>[9]</sup>
- $^{13}C$  NMR: The signals for the carbon atoms are split by the directly attached fluorine atoms ( $^1JCF$ ) and, to a lesser extent, by fluorines two or more bonds away ( $^2JCF$ ,  $^3JCF$ , etc.). The  $^1JCF$  coupling constants are very large (typically >200 Hz) and are indicative of the number of fluorine atoms attached to a given carbon.<sup>[10]</sup>

# Experimental Protocols for High-Quality NMR Data Acquisition

Acquiring high-resolution, artifact-free NMR spectra is paramount for accurate analysis. The following protocol provides a validated workflow for the analysis of HFO-1234ze isomers.

## Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the sample is soluble and which does not have signals that overlap with analyte resonances. Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated acetone ( $(\text{CD}_3)_2\text{CO}$ ) are common choices.
- Concentration: Prepare a solution of approximately 5-20 mg of the HFO-1234ze sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Referencing:
  - $^1\text{H}$  and  $^{13}\text{C}$ : Tetramethylsilane (TMS) is the universally accepted internal reference standard ( $\delta = 0.0$  ppm). Most modern spectrometers can reference the spectrum to the residual solvent signal (e.g.,  $\text{CHCl}_3$  at  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).[11]
  - $^{19}\text{F}$ : Accurate referencing is critical due to the wide chemical shift range. The primary reference is trichlorofluoromethane ( $\text{CFCl}_3$ ,  $\delta = 0.0$  ppm).[4] However, due to its volatility and environmental concerns, secondary internal or external standards are often used. A common and stable secondary standard is hexafluorobenzene ( $\text{C}_6\text{F}_6$ ), which has a chemical shift of approximately -164.9 ppm relative to  $\text{CFCl}_3$ .

## NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter	<sup>1</sup> H Experiment	<sup>19</sup> F Experiment	<sup>13</sup> C Experiment
Pulse Program	Standard 1D (zg30)	Standard 1D (zgfl)	<sup>1</sup> H Decoupled (zgpg30)
Spectral Width	~12 ppm	~250 ppm	~220 ppm
Acquisition Time	2-4 seconds	1-2 seconds	1-2 seconds
Relaxation Delay (d1)	2-5 seconds	2-5 seconds	2 seconds
Number of Scans	8-16	16-64	128-1024
Temperature	298 K (25 °C)	298 K (25 °C)	298 K (25 °C)

#### Causality Behind Choices:

- A longer relaxation delay (d1) is crucial for quantitative analysis, especially in <sup>19</sup>F NMR, to ensure complete relaxation of the nuclei between pulses.[9]
- <sup>1</sup>H decoupling is standard for <sup>13</sup>C NMR to simplify the spectrum by collapsing C-H coupling multiplets into singlets, which significantly improves the signal-to-noise ratio.
- The wider spectral width for <sup>19</sup>F and <sup>13</sup>C accounts for the larger chemical shift dispersion of these nuclei compared to <sup>1</sup>H.[5]

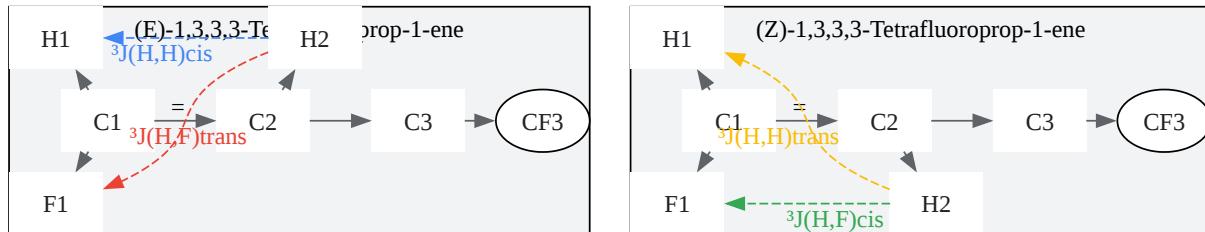
## Spectral Interpretation and Data Analysis

The structural differences between the (E) and (Z) isomers of HFO-1234ze lead to distinct and predictable NMR spectra.

Note: While extensive literature exists on HFO-1234ze, a complete, publicly available, and peer-reviewed dataset of all NMR parameters for both pure isomers is not readily consolidated. The following data is synthesized from established principles of NMR spectroscopy and analysis of spectral data for structurally analogous fluoroalkenes. It represents a scientifically grounded prediction for the expected spectra.

## Molecular Structures and J-Coupling Pathways

The key to differentiating the isomers lies in the magnitude of the three-bond (vicinal) coupling constants.



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Diagram 1: Key vicinal couplings in (E)- and (Z)-HFO-1234ze.

Generally,  $^3J_{trans} > ^3J_{cis}$  for both H-H and H-F couplings across a double bond. This principle is the cornerstone of isomer identification.[8]

## Predicted $^1H$ NMR Spectral Data

Isomer	Proton	$\delta$ (ppm)	Multiplicity	Coupling Constants (J, Hz)
(E)-HFO-1234ze	H at C1	~6.5	dq	$^3J(H,H) \approx 6-8$ , $^2J(H,F) \approx 50-60$
	H at C2	~7.0	dq	$^3J(H,H) \approx 6-8$ , $^3J(H,F)_{trans} \approx 30-40$ , $^4J(H,F) \approx 4-6$
(Z)-HFO-1234ze	H at C1	~6.3	dq	$^3J(H,H) \approx 12-14$ , $^2J(H,F) \approx 50-60$
	H at C2	~6.8	dq	$^3J(H,H) \approx 12-14$ , $^3J(H,F)_{cis} \approx 10-20$ , $^4J(H,F) \approx 7-9$

- Analysis: The most telling parameter is the  $^3J(H,H)$  coupling. The larger value (~12-14 Hz) is characteristic of a trans relationship, identifying the (Z)-isomer, while the smaller value (~6-8 Hz) indicates a cis relationship, identifying the (E)-isomer. Similarly, the  $^3J(H,F)$  coupling is significantly larger for the trans arrangement in the (E)-isomer. The multiplicity for all protons is a "doublet of quartets" (dq) due to coupling with the other vinylic proton and the three equivalent fluorines of the  $CF_3$  group.

## Predicted $^{19}F$ NMR Spectral Data

Isomer	Fluorine	$\delta$ (ppm)	Multiplicity	Coupling Constants (J, Hz)
(E)-HFO-1234ze	F at C1	~ -100	ddq	$^2J(F,H) \approx 50-60$ , $^3J(F,H)_{trans} \approx 30-40$ , $^4J(F,F) \approx 15-20$
$CF_3$	~ -65	dt		$^3J(F,H) \approx 4-6$ , $^4J(F,F) \approx 15-20$
(Z)-HFO-1234ze	F at C1	~ -120	ddq	$^2J(F,H) \approx 50-60$ , $^3J(F,H)_{cis} \approx 10-20$ , $^4J(F,F) \approx 25-35$
$CF_3$	~ -68	dd		$^3J(F,H) \approx 7-9$ , $^4J(F,F) \approx 25-35$

- Analysis: The chemical shift of the vinylic fluorine (at C1) is highly sensitive to its stereochemical environment, appearing at a different position for each isomer. The  $CF_3$  group in the (E)-isomer appears as a "doublet of triplets" (dt) due to coupling to one vinylic proton (H2) and two equivalent geminal protons (H1 is too far). In the (Z)-isomer, it appears as a "doublet of doublets" (dd) as it couples to two non-equivalent vinylic protons. The four-bond F-F coupling ( $^4JFF$ ) is also expected to differ between the isomers.

## Predicted $^{13}C$ NMR Spectral Data

Isomer	Carbon	$\delta$ (ppm)	Multiplicity	Coupling Constants (J, Hz)
(E)-HFO-1234ze	C1	~145	dq	$^1J(C,F) \approx 270$ , $^1J(C,H) \approx 190$
	C2	~115	qd	$^1J(C,H) \approx 180$ , $^2J(C,F) \approx 35$
	C3	~125	q	$^1J(C,F) \approx 280$ , $^2J(C,F) \approx 30$
(Z)-HFO-1234ze	C1	~143	dq	$^1J(C,F) \approx 265$ , $^1J(C,H) \approx 195$
	C2	~118	qd	$^1J(C,H) \approx 185$ , $^2J(C,F) \approx 40$
	C3	~124	q	$^1J(C,F) \approx 280$ , $^2J(C,F) \approx 32$

- Analysis: The  $^{13}C$  spectra are typically acquired with  $^1H$  decoupling, simplifying the multiplicities. The primary splitting will be due to C-F coupling.
  - C1: A large doublet due to the directly attached F, further split into a quartet by the  $CF_3$  group ( $^3JCF$ ).
  - C2: A quartet due to the  $CF_3$  group ( $^2JCF$ ).
  - C3 ( $CF_3$ ): A large quartet due to the three directly attached F atoms, with each peak further split by coupling to the vinylic F ( $^2JCF$ ) and vinylic protons.

The workflow for a full spectral assignment is summarized below.

Diagram 2: Logical workflow for isomer assignment using NMR data.

## Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural elucidation and differentiation of the (E) and (Z) isomers of **1,3,3,3-Tetrafluoroprop-1-ene**. By carefully acquiring and analyzing the <sup>1</sup>H, <sup>19</sup>F, and <sup>13</sup>C NMR spectra, researchers can gain unambiguous insights into the molecular geometry. The key differentiators are the magnitudes of the vicinal coupling constants (<sup>3</sup>JHH and <sup>3</sup>JHF), which are consistently larger for nuclei in a trans configuration compared to a cis configuration. This guide provides the fundamental knowledge, practical protocols, and detailed interpretive framework necessary for scientists and professionals to confidently apply NMR spectroscopy in the analysis of HFO-1234ze and related fluorinated compounds.

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